molecular formula C11H10N2O4 B2766105 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione CAS No. 308122-40-9

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2766105
CAS No.: 308122-40-9
M. Wt: 234.211
InChI Key: PTBOGUDVMYIZLL-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that features a benzodioxole ring fused with an imidazolidine-2,4-dione structure

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the benzodioxole and imidazolidine moieties, which provide reactive sites for different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and catalysts like palladium .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione is unique due to its combined structural features of benzodioxole and imidazolidine-2,4-dione. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-11(9(14)12-10(15)13-11)6-2-3-7-8(4-6)17-5-16-7/h2-4H,5H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOGUDVMYIZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308122-40-9
Record name 5-(2H-1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(Benzo[d][1,3]dioxol-5-yl)ethanone (446 mg, 2.72 mmol) was dissolved in ethanol (200 mL) and water (200 mL). The resultant mixture was added with sodium cyanide (200 mg, 4.08 mmol) and ammonium carbonate (918 mg, 9.55 mmol) and stirred at 70° C. overnight. The reaction solution was filtered, washed with water and hexane/ethyl acetate, and dried using anhydrous sodium sulfate. 5-(Benzo[d][1,3]dioxol-5-yl)-5-methylimidazolidine-2,4-dione (326 mg, yield 51.2%) was obtained as a white crystal.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
918 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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